molecular formula C14H16N2O4 B2812545 3,4-diethoxy-N-(1,2-oxazol-4-yl)benzamide CAS No. 1396758-59-0

3,4-diethoxy-N-(1,2-oxazol-4-yl)benzamide

Cat. No.: B2812545
CAS No.: 1396758-59-0
M. Wt: 276.292
InChI Key: BLAYSCGCDLPXCB-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(1,2-oxazol-4-yl)benzamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide, which acts as a dipolarophile . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), but metal-free synthetic routes are also available .

Industrial Production Methods

Industrial production of isoxazole derivatives often involves eco-friendly and cost-effective methods. Metal-free synthetic routes are preferred due to their lower toxicity and reduced waste generation . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(1,2-oxazol-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often require catalysts or specific conditions such as acidic or basic environments .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogens or alkyl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(1,2-oxazol-4-yl)benzamide involves its interaction with specific molecular targets. For instance, as a chitin synthesis inhibitor, it binds to enzymes involved in the chitin biosynthesis pathway, disrupting the formation of chitin in insects . This inhibition can lead to the death of the insect, making it a potential candidate for insecticide development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-diethoxy-N-(1,2-oxazol-4-yl)benzamide is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the diethoxy groups at the 3 and 4 positions of the benzamide moiety can enhance its solubility and interaction with biological targets .

Properties

IUPAC Name

3,4-diethoxy-N-(1,2-oxazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-3-18-12-6-5-10(7-13(12)19-4-2)14(17)16-11-8-15-20-9-11/h5-9H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAYSCGCDLPXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CON=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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